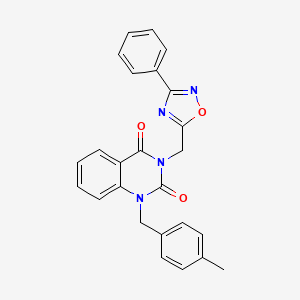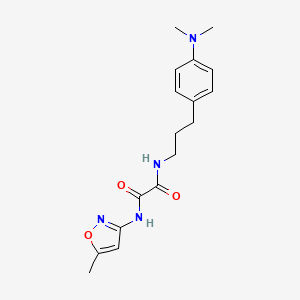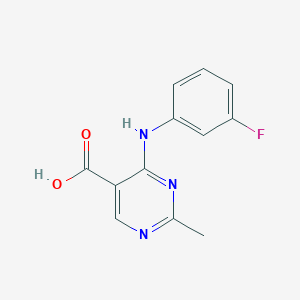
1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound known for its complex structure and potential applications in various fields of scientific research. The compound features a quinazoline core substituted with a 4-methylbenzyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group, creating a unique chemical entity with interesting properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step processes starting from readily available precursors.
Starting Materials: : Common starting materials include 2-aminobenzamide and 4-methylbenzyl bromide.
Formation of Quinazoline Core: : The quinazoline core can be synthesized via a cyclization reaction of 2-aminobenzamide.
Substitution Reactions: : The quinazoline intermediate is then subjected to nucleophilic substitution with 4-methylbenzyl bromide.
Oxadiazole Introduction:
Industrial Production Methods: Industrial production may utilize high-efficiency reactors and optimized reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors for better control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : It can undergo oxidation reactions, typically at the phenyl or oxadiazole moieties.
Reduction: : The compound can be reduced, particularly the quinazoline dione structure, which may be reduced to its dihydro derivatives.
Substitution: : Various electrophilic and nucleophilic substitutions can occur, especially at the aromatic rings.
Oxidation: : Common oxidizing agents such as KMnO₄ or CrO₃ in acidic conditions.
Reduction: : Reducing agents like NaBH₄ or LiAlH₄ are frequently used.
Substitution: : Halogenation reactions often use reagents like Br₂ or Cl₂ under suitable catalysis.
Oxidation: : The product may include quinazoline N-oxides or oxadiazole N-oxides.
Reduction: : Products could include dihydroquinazoline derivatives.
Substitution: : Depending on the substituents, varied aryl-substituted quinazoline derivatives could be formed.
Aplicaciones Científicas De Investigación
This compound has significant potential in multiple areas:
Chemistry: : Used as a building block for more complex molecules and materials.
Biology: : May act as a ligand in biochemical studies for enzyme inhibition.
Medicine: : Investigated for its potential therapeutic properties, particularly in anti-cancer and anti-inflammatory research.
Industry: : Could be used in the synthesis of specialized polymers or materials with unique electronic properties.
Mecanismo De Acción
The compound's biological activity is primarily due to its ability to interact with specific molecular targets. For example, the quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting cell signaling pathways.
Molecular Targets and Pathways:Kinase Inhibition: : May inhibit protein kinases, which are crucial in regulating cell functions.
Pathways: : Involvement in MAPK/ERK pathways, which are vital for cell division and differentiation.
Comparación Con Compuestos Similares
1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be compared to other quinazoline derivatives such as:
Gefitinib: : Used as an anti-cancer drug, shares the quinazoline core.
Erlotinib: : Another anti-cancer agent with a similar mechanism of action.
Lapatinib: : Targets similar molecular pathways in cancer treatment.
Uniqueness
That’s the rundown on this compound. Fascinating compound with so much potential!
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-17-11-13-18(14-12-17)15-28-21-10-6-5-9-20(21)24(30)29(25(28)31)16-22-26-23(27-32-22)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEJNJQSNBEIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)

![methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate](/img/structure/B2452871.png)
![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)





![Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate](/img/structure/B2452885.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2452886.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2452889.png)
